![molecular formula C7H10N2O3S B1528642 3-{3-[(甲硫基)甲基]-1,2,4-恶二唑-5-基}丙酸 CAS No. 1248059-06-4](/img/structure/B1528642.png)
3-{3-[(甲硫基)甲基]-1,2,4-恶二唑-5-基}丙酸
描述
Molecular Structure Analysis
The molecular structure of “3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid” consists of a 1,2,4-oxadiazole ring attached to a propanoic acid group and a methylsulfanyl group . The exact 3D structure and conformation would depend on the specific conditions and environment.科学研究应用
催化应用
硫酸[3-(3-硅烷基)硫基]丙酯已被用作 4,4'-(芳基亚甲基)双(1H-吡唑-5-醇)合成的可回收催化剂,展示了含硫催化剂在促进缩合反应中具有高效和可回收性的潜力 (Tayebi 等人,2011)。
缓蚀
已研究了恶二唑衍生物在硫酸中对低碳钢的缓蚀性能,展示了恶二唑的结构改性如何能显著增强其防腐能力,从而突出了它们在材料保存中的工业应用 (Ammal 等人,2018)。
衍生物合成
已经合成了各种 3-芳基磺酰基甲基-1,2,4-恶二唑-5-羧酸衍生物,其中某些衍生物显示出有希望的生物活性,例如降压作用。这强调了该化合物在生成药理学相关分子的多功能性 (Santilli 和 Morris,1979)。
抗菌活性
包括与 1,3,4-恶二唑结构相连的新苯并咪唑衍生物已显示出潜在的抗菌活性。这表明恶二唑衍生物在开发新的抗菌剂中的作用,这对于应对抗生素耐药性的挑战至关重要 (El-masry 等人,2000)。
药理学评价
N-取代 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-基-2-硫基乙酰胺已被合成并评估其抗菌性能,揭示了恶二唑衍生物在促进新的抗菌药物开发中的潜力。该研究进一步支持了恶二唑衍生物在药理学研究中的探索 (Siddiqui 等人,2014)。
作用机制
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, similar compounds have shown antimicrobial, anticancer, and anti-inflammatory activities .
生化分析
Biochemical Properties
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, the compound may interact with proteins involved in signal transduction pathways, such as protein kinases, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to modulate the activity of neurotransmitter receptors, potentially affecting synaptic transmission and plasticity. In immune cells, it can influence the production of cytokines and other signaling molecules, thereby modulating immune responses. Furthermore, the compound may affect metabolic pathways in hepatocytes, altering the balance between anabolic and catabolic processes .
Molecular Mechanism
At the molecular level, 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, the compound may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in stress responses, metabolism, and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. The exact temporal dynamics of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid in animal models are dose-dependent. At low doses, the compound may have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses. At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce stress responses. Threshold effects have been observed, with specific dosages required to elicit significant biological responses .
Metabolic Pathways
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .
Transport and Distribution
Within cells and tissues, 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. For example, it may be taken up by cells via organic anion transporters or other membrane proteins. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects .
Subcellular Localization
The subcellular localization of 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with local biomolecules and exert its effects. For example, in the mitochondria, the compound may modulate the activity of enzymes involved in oxidative phosphorylation, affecting cellular energy production .
属性
IUPAC Name |
3-[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13-4-5-8-6(12-9-5)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZNIJMQDFHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



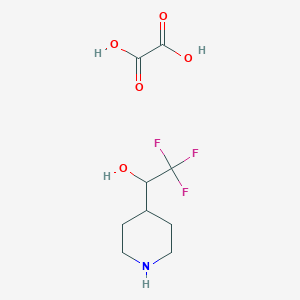
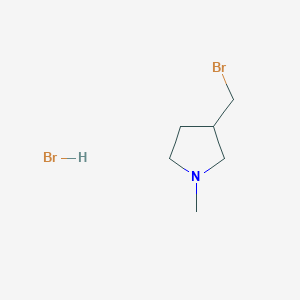
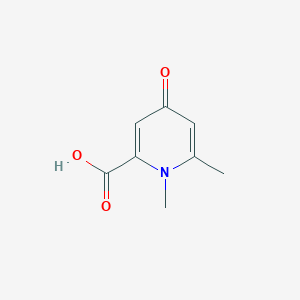
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)

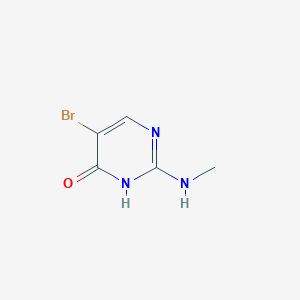
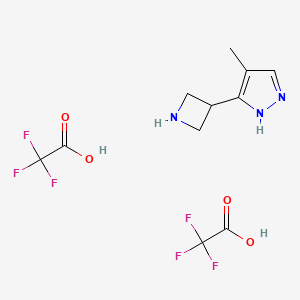
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
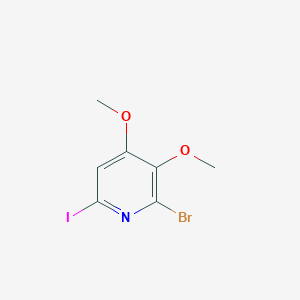
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)
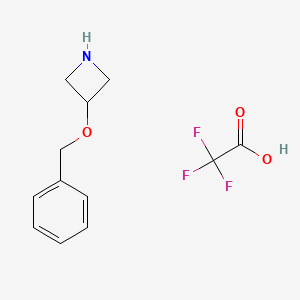
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)